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molecular formula C23H25ClFN7O B612038 Gandotinib CAS No. 1229236-86-5

Gandotinib

Cat. No. B612038
M. Wt: 469.9 g/mol
InChI Key: SQSZANZGUXWJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COc1ccc(Cn2nc(Nc3cc(CN4CCOCC4)c4nc(C)c(Cc5ccc(Cl)cc5F)n4n3)cc2C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:1][c:2]1[cH:3][c:4]([F:42])[c:5]([CH2:6][c:7]2[c:8]([CH3:39])[n:9][c:10]3[n:11]2[n:12][c:13]([NH:23][c:24]2[n:25][n:26]([CH2:30][c:31]4[cH:32][cH:33][c:34]([O:35][CH3:36])[cH:37][cH:38]4)[c:27]([CH3:29])[cH:28]2)[cH:14][c:15]3[CH2:16][N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[cH:40][cH:41]1.[OH:43][C:44]([C:45]([F:46])([F:47])[F:48])=[O:49]>>[Cl:1][c:2]1[cH:3][c:4]([F:42])[c:5]([CH2:6][c:7]2[c:8]([CH3:39])[n:9][c:10]3[n:11]2[n:12][c:13]([NH:23][c:24]2[n:25][nH:26][c:27]([CH3:29])[cH:28]2)[cH:14][c:15]3[CH2:16][N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[cH:40][cH:41]1

Inputs

Step One
Name
COc1ccc(Cn2nc(Nc3cc(CN4CCOCC4)c4nc(C)c(Cc5ccc(Cl)cc5F)n4n3)cc2C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(Cn2nc(Nc3cc(CN4CCOCC4)c4nc(C)c(Cc5ccc(Cl)cc5F)n4n3)cc2C)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
Cc1cc(Nc2cc(CN3CCOCC3)c3nc(C)c(Cc4ccc(Cl)cc4F)n3n2)n[nH]1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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